Cyanidin 3-sophoroside chloride

Description

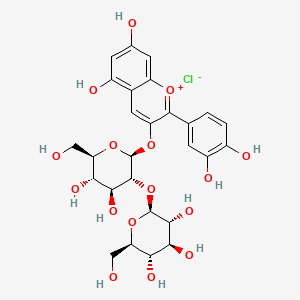

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16.ClH/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9;/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33);1H/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNFWBVNFUISGD-VENVAYKGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Cyanidin 3-sophoroside chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physicochemical properties, analytical methodologies, and key biological activities of Cyanidin 3-sophoroside chloride. As a prominent member of the anthocyanin family of flavonoids, this compound is of significant interest for its antioxidant properties and potential therapeutic applications.[1][2]

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for its handling, formulation, and analytical characterization.

Table 1: Chemical Identification and Formula

| Property | Value |

|---|---|

| IUPAC Name | (2S,3R,5S)-2-[(2S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |

| Synonyms | Cyanidin 3-O-(2-O-β-D-glucopyranosyl)-β-D-glucopyranoside chloride, Sophoroside chloride[2][3] |

| CAS Number | 18376-31-3[1][2], 38820-68-7[4][5] |

| Chemical Formula | C₂₇H₃₁ClO₁₆[1][2][4][6][7] |

| Molecular Weight | 646.98 g/mol [2][4][7][8] |

| Canonical SMILES | C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O.[Cl-][1] |

Table 2: Physical and Chemical Properties

| Property | Value / Description |

|---|---|

| Appearance | Dark red / purple crystalline solid or powder.[6] |

| Purity | Typically ≥97% or ≥98% as determined by HPLC.[4][6] |

| Melting Point | 142-146 °C (literature value, though this may refer to a related compound).[9] |

| Solubility | Highly water-soluble.[6] Soluble in DMSO and Pyridine.[9] |

| Stability | Sensitive to heat and light. Degrades at temperatures >40°C.[6] Aqueous solutions should not be stored for more than one day.[10] |

| Storage | Store at -20°C in a dry, dark place.[2][4] |

Spectroscopic and Chromatographic Data

Spectral properties are essential for the identification and quantification of this compound.

Table 3: Spectroscopic and Chromatographic Properties

| Property | Value / Description |

|---|---|

| UV-Vis λmax | Approximately 520 nm in acidic solutions (e.g., 0.1% HCl in 75% MeOH), characteristic for cyanidin glycosides.[11][12] The absorption maximum exhibits a bathochromic shift (to longer wavelengths) as pH increases.[12][13] |

| Mass Spectrometry | Precursor ion (M+) m/z: 611.16.[14][15] Fragmentation typically yields an aglycone fragment at m/z 287.[14][15] |

| Purity Assay | Routinely performed using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection at ~520 nm.[2][6] |

Experimental Protocols

The following sections detail generalized protocols for the extraction, purification, and analysis of this compound, based on common methodologies for anthocyanins.

This compound is naturally sourced from various fruits and flowers, such as red raspberries.[1][13]

-

Homogenization and Extraction : Pulverized, lyophilized plant material (e.g., flower petals) is extracted with an acidified organic solvent, such as 70% aqueous acetone or methanol containing 0.01% trifluoroacetic acid (TFA), to stabilize the flavylium cation.[16] The extraction is typically performed at a low temperature (e.g., 4°C) with stirring for 1-2 hours.[16]

-

Solvent Removal : The combined extracts are centrifuged, and the supernatant is collected. The organic solvent is removed under reduced pressure at ambient temperature to prevent degradation.[16]

-

Purification by Column Chromatography : The resulting aqueous extract is purified using column chromatography. A common workflow involves a first step with an Amberlite XAD-7 column, followed by further purification on a Sephadex LH-20 column to separate individual anthocyanins.[13]

-

Lyophilization : The purified fractions are lyophilized to yield the final solid compound.

Caption: General workflow for extraction and analysis.

High-Performance Liquid Chromatography is the standard method for assessing the purity of this compound.[2][6]

-

System : An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector, a binary gradient pump, and an autosampler.[16]

-

Column : A C18 reverse-phase column is typically used.

-

Mobile Phase : A gradient elution is employed, commonly using:

-

Mobile Phase A: Acidified water (e.g., 0.1% TFA or 5% formic acid).

-

Mobile Phase B: Acetonitrile or HPLC-grade methanol.

-

-

Detection : The eluent is monitored at the visible maximum absorption wavelength of the compound, approximately 520 nm.[6][11]

-

Quantification : Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for definitive identification.

-

Ionization : Electrospray ionization (ESI) in positive mode is standard for anthocyanins.[14]

-

Mass Analysis : The system identifies the molecular ion (e.g., m/z 611 for the cation).[14][15]

-

Tandem MS (MS/MS) : Fragmentation of the parent ion is performed to confirm the structure. A characteristic fragment is the cyanidin aglycone at m/z 287, resulting from the loss of the sophoroside (disaccharide) moiety.[14][15]

Biological Activity and Chemical Behavior

The primary mode of action for this compound involves its potent antioxidant properties. It functions by scavenging free radicals and inhibiting oxidative stress, thereby protecting cells from damage.[1] This activity is central to its potential health benefits, including roles in mitigating inflammatory pathways and cellular signaling.[1]

Caption: Simplified antioxidant mechanism of action.

A defining physicochemical characteristic of all anthocyanins, including this compound, is the reversible structural transformation and corresponding color change in response to pH.[12][17]

-

Low pH (<3) : Exists predominantly as the red-colored flavylium cation.[13][17]

-

Medium pH (4-6) : Undergoes hydration to form the colorless carbinol pseudo-base, which is in equilibrium with the violet quinoidal base.[13]

-

High pH (>7) : Further deprotonation leads to the formation of blue/violet anionic quinoidal bases, which are generally less stable.[17]

This behavior is critical for its application as a natural colorant and influences its stability and bioavailability in different environments.

References

- 1. This compound | 18376-31-3 | TAA37631 [biosynth.com]

- 2. This compound analytical standard 18376-31-3 [sigmaaldrich.com]

- 3. This compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 4. tokiwaph.co.jp [tokiwaph.co.jp]

- 5. This compound | 38820-68-7 [chemicalbook.com]

- 6. biolink.no [biolink.no]

- 7. abmole.com [abmole.com]

- 8. This compound | CAS#:18376-31-3 | Chemsrc [chemsrc.com]

- 9. This compound - Analytical Standard at Best Price, High Purity Supplier in Mumbai [nacchemical.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. researchgate.net [researchgate.net]

- 14. Cyanidin 3-sophoroside | C27H31O16+ | CID 44256720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. cyanidin 3-O-sophoroside | C27H31O16+ | CID 11169452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources of Cyanidin 3-Sophoroside Chloride in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural plant sources of Cyanidin 3-sophoroside chloride, a significant anthocyanin with potent biological activities. This document details its presence in various plant species, quantitative data, experimental protocols for its analysis, and its known signaling pathway interactions.

Introduction to this compound

This compound is a water-soluble flavonoid, a subclass of anthocyanins, responsible for the vibrant red, purple, and blue pigments in many flowers, fruits, and vegetables.[1] Its structure consists of a cyanidin aglycone linked to a sophorose sugar moiety.[1] This compound is of significant interest to the scientific and pharmaceutical communities due to its potent antioxidant properties and its role as a non-competitive reversible inhibitor of polyphenol oxidase (PPO), an enzyme responsible for browning in fruits and vegetables.[2] Its potential health benefits, including the prevention of cardiovascular diseases and certain cancers, are also under active investigation.[1]

Natural Plant Sources

This compound is found in a variety of plant species. The primary sources identified in the scientific literature are detailed below.

Table 1: Natural Plant Sources of this compound

| Plant Family | Species Name | Common Name | Plant Part | Reference(s) |

| Rosaceae | Rubus idaeus | Red Raspberry | Fruit | [3][4][5] |

| Rosaceae | Rubus occidentalis | Black Raspberry | Fruit | [3] |

| Rosaceae | Hybrid Berries (e.g., Boysenberry) | Hybrid Berry | Fruit | [3] |

| Malvaceae | Hibiscus rosa-sinensis | Hibiscus | Flower Petals | [6][7][8][9][10] |

| Asteraceae | Cynara scolymus | Artichoke | Flowers, Bracts, Leaves | [11] |

| Brassicaceae | Brassica oleracea | Red Cabbage | Leaves | [1] |

| Moraceae | Morus spp. | Mulberry | Fruit | [12] |

| Lamiaceae | Perilla frutescens | Perilla | Leaves | |

| Grossulariaceae | Ribes nigrum | Blackcurrant | Fruit | |

| Solanaceae | Solanum tuberosum | Purple Potato | Tuber |

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and extraction method. The following table summarizes available quantitative data.

Table 2: Quantitative Analysis of Cyanidin 3-Sophoroside in Plant Sources

| Plant Species | Cultivar/Variety | Concentration (mg/100g FW) | Analytical Method | Reference(s) |

| Rubus idaeus (Red Raspberry) | Not specified | 3.55 | HPLC | [5] |

| Rubus idaeus (Red Raspberry) | 'Muskoka' | 106.23 | HPLC | [13] |

| Rubus idaeus (Red Raspberry) | 'Ample' | 33.91 | HPLC | [13] |

| Rubus idaeus (Red Raspberry) | Not specified | 45.98 | HPLC | [13] |

| Rubus spp. (Blackberry and Hybridberry) | Multiple Cultivars | Varies | HPLC | [3] |

| Hibiscus rosa-sinensis | Red Cultivar | Highest among tested cultivars | UHPLC-ESI+-Orbitrap-MS | [6][7] |

FW: Fresh Weight

Experimental Protocols

The extraction and quantification of this compound are critical for accurate analysis. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

4.1. Extraction of this compound from Plant Material

This protocol is a generalized procedure based on methods cited for artichoke and raspberry analysis.[11][14]

-

Sample Preparation: Lyophilize fresh plant material (e.g., petals, fruit) and grind to a fine powder.

-

Extraction:

-

Weigh approximately 0.5 g of the pulverized sample into an Erlenmeyer flask.

-

Add 100 mL of an extraction solvent (e.g., 70% (v/v) aqueous acetone containing 0.01% (v/v) trifluoroacetic acid (TFA)).

-

Stir for 1 hour at 4°C, ensuring the flask is flushed with nitrogen to prevent oxidation.

-

Centrifuge the extract (e.g., 5 min at 4,000 rpm).

-

Re-extract the solid residue twice more with the same extraction solvent.

-

-

Solvent Removal and Purification:

-

Combine the supernatants and remove the organic solvent under reduced pressure at ambient temperature.

-

Adjust the pH of the remaining aqueous phase to 1.5 with TFA.

-

Perform liquid-liquid extraction with ethyl acetate (3 x 50 mL) to remove less polar phenolic compounds. Discard the organic phase.

-

Evaporate the aqueous phase to dryness in vacuo at ambient temperature.

-

-

Final Sample Preparation:

-

Dissolve the residue in a known volume (e.g., 1 mL) of acidified water (0.01% TFA).

-

Filter the solution through a 0.45 µm membrane filter prior to HPLC analysis.

-

4.2. Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is based on methodologies for analyzing anthocyanins in mulberry and other fruits.[12]

-

Instrumentation: HPLC system equipped with a diode array detector (DAD) or a photodiode array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., Eclipse XDB-C18, 4.6 × 250 mm I.D., 5 µm).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 0.5% formic acid in water.

-

Solvent B: 0.5% formic acid in acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 520 nm.

-

Quantification:

-

Prepare a calibration curve using a certified analytical standard of this compound.[15]

-

Inject a known volume of the filtered plant extract.

-

Identify the peak corresponding to Cyanidin 3-sophoroside based on retention time and UV-Vis spectrum compared to the standard.

-

Quantify the concentration based on the peak area and the calibration curve.

-

Signaling Pathways and Mechanisms of Action

This compound and related cyanidin compounds exhibit significant biological activities through various mechanisms.

5.1. Inhibition of Polyphenol Oxidase (PPO)

Cyanidin 3-sophoroside is a potent non-competitive inhibitor of PPO.[2] This inhibition is crucial in preventing enzymatic browning in fruits and has applications in the food industry.

Caption: Mechanism of Polyphenol Oxidase (PPO) inhibition by Cyanidin 3-sophoroside.

5.2. Cellular Signaling Pathways

While direct signaling pathways for this compound are still under extensive research, studies on the closely related Cyanidin chloride provide insights into its potential cellular effects, particularly in cancer cells.

A notable mechanism involves the induction of apoptosis in colorectal cancer cells through the modulation of the NF-κB and Nrf2 signaling pathways.[16] Cyanidin chloride has been shown to suppress NF-κB signaling while activating the Nrf2 pathway.[16] The activation of Nrf2 appears to be a prerequisite for the inhibition of NF-κB and subsequent apoptosis.[16]

Caption: Proposed signaling pathway of Cyanidin chloride in inducing apoptosis.

Conclusion

This compound is a valuable natural compound with significant potential in the food and pharmaceutical industries. Its presence in a range of common fruits and flowers, coupled with its potent biological activities, makes it a compelling subject for further research and development. The methodologies outlined in this guide provide a foundation for the accurate identification, quantification, and mechanistic study of this important anthocyanin. Further investigation into its specific signaling pathways and bioavailability will be crucial for harnessing its full therapeutic potential.

References

- 1. This compound | 18376-31-3 | TAA37631 [biosynth.com]

- 2. Unraveling the inhibition mechanism of cyanidin-3-sophoroside on polyphenol oxidase and its effect on enzymatic browning of apples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anthocyanin profiles among Rubus species | International Society for Horticultural Science [ishs.org]

- 5. Concentration data for Cyanidin 3-O-sophoroside in Red raspberry, raw - Phenol-Explorer [phenol-explorer.eu]

- 6. Color, Antioxidant Capacity and Flavonoid Composition in Hibiscus rosa-sinensis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Color, Antioxidant Capacity and Flavonoid Composition in Hibiscus rosa- sinensis Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 13. Showing details for content value of Cyanidin 3-O-sophoroside in Red raspberry, raw - Phenol-Explorer [phenol-explorer.eu]

- 14. researchgate.net [researchgate.net]

- 15. extrasynthese.com [extrasynthese.com]

- 16. Cyanidin Chloride Induces Apoptosis by Inhibiting NF-κB Signaling through Activation of Nrf2 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Cyanidin 3-sophoroside in Berries

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin 3-sophoroside is a prominent anthocyanin found in various berries, most notably in red raspberries (Rubus idaeus), contributing significantly to their vibrant red color. Anthocyanins, a class of flavonoid compounds, are of great interest to researchers and drug development professionals due to their potent antioxidant properties and potential health benefits, including anti-inflammatory, anti-cancer, and cardioprotective effects. Understanding the intricate biosynthetic pathway of cyanidin 3-sophoroside at a molecular level is crucial for metabolic engineering efforts aimed at enhancing its production in fruits and for exploring its therapeutic applications. This technical guide provides a comprehensive overview of the core biosynthesis pathway, key enzymes and genes involved, quantitative data on its accumulation, detailed experimental protocols for its analysis, and a visualization of the underlying molecular processes.

The Biosynthesis Pathway of Cyanidin 3-sophoroside

The biosynthesis of cyanidin 3-sophoroside is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and anthocyanin-specific branches. The pathway can be broadly divided into two major stages: the synthesis of the cyanidin aglycone and its subsequent glycosylation to form cyanidin 3-sophoroside.

Synthesis of the Cyanidin Aglycone

The formation of the cyanidin core structure originates from the amino acid L-phenylalanine. A series of enzymatic reactions, catalyzed by enzymes encoded by a suite of well-characterized genes, leads to the production of cyanidin. The expression of these genes is tightly regulated and significantly upregulated during fruit ripening, coinciding with the accumulation of anthocyanins[1][2].

The key enzymatic steps are:

-

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-coumaroyl-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Isomerizes naringenin chalcone to naringenin.

-

Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

-

Flavonoid 3'-hydroxylase (F3'H): Further hydroxylates dihydrokaempferol to produce dihydroquercetin.

-

Dihydroflavonol 4-reductase (DFR): Reduces dihydroquercetin to leucocyanidin.

-

Anthocyanidin synthase (ANS) or Leucoanthocyanidin dioxygenase (LDOX): Oxidizes leucocyanidin to the unstable cyanidin aglycone. A nonsense mutation in the ANS gene has been shown to be responsible for the yellow fruit phenotype in some raspberry cultivars, highlighting its critical role in the pathway[1][3].

Glycosylation of Cyanidin to Cyanidin 3-sophoroside

The cyanidin aglycone is highly unstable and is immediately stabilized through glycosylation. The formation of cyanidin 3-sophoroside involves a two-step glycosylation process:

-

UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT): This enzyme transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of the cyanidin aglycone, forming the more stable cyanidin 3-glucoside.

-

UDP-glucose:cyanidin 3-O-glucoside-2''-O-glucosyltransferase: A second glucosyltransferase then adds another glucose molecule to the 2''-position of the existing glucose on cyanidin 3-glucoside, forming the disaccharide sophorose and yielding the final product, cyanidin 3-sophoroside. While the specific gene for this enzyme in Rubus idaeus is not yet fully characterized, studies on other plants have identified flavonoid 3-O-glucoside:2″-O-glucosyltransferases responsible for such modifications[4].

Quantitative Data

The accumulation of cyanidin 3-sophoroside is a key determinant of the color and phytochemical profile of many berries. The table below summarizes the reported concentrations of this compound in red raspberries.

| Berry Species | Cultivar/Variety | Concentration of Cyanidin 3-sophoroside (mg/100g fresh weight) | Reference |

| Red Raspberry (Rubus idaeus) | Not specified | 20-60 | [5] |

| Red Raspberry (Rubus idaeus) | Not specified | 1.4-1.5 times higher than cyanidin 3-glucoside | [6] |

Note: Enzyme kinetic data (Km, Vmax) for the specific enzymes in the cyanidin 3-sophoroside biosynthesis pathway from berry species are not extensively reported in the literature and represent a knowledge gap.

Experimental Protocols

Extraction and Quantification of Cyanidin 3-sophoroside from Berries

This protocol describes a general method for the extraction and quantification of anthocyanins, including cyanidin 3-sophoroside, from berry tissue.

Materials:

-

Berry tissue (fresh or frozen at -80°C)

-

Extraction solvent: 80/20 acetonitrile/0.3% phosphoric acid in water[7]

-

Homogenizer

-

Centrifuge and centrifuge tubes

-

HPLC system with a C18 column and a photodiode array (PDA) detector

-

Cyanidin 3-sophoroside standard

Procedure:

-

Weigh approximately 0.3 g of berry tissue.

-

Add 30 mL of extraction solution.

-

Homogenize the tissue for 1.5 minutes.

-

Centrifuge the homogenate at 2,500 rpm for 10 minutes.

-

Collect the supernatant for HPLC analysis.

-

Inject the supernatant into the HPLC system.

-

Separate the anthocyanins using a suitable gradient of acetonitrile and acidified water.

-

Detect the eluting compounds using the PDA detector at 520 nm.

-

Identify cyanidin 3-sophoroside by comparing the retention time and UV-Vis spectrum with the standard.

-

Quantify the compound by creating a standard curve with the cyanidin 3-sophoroside standard.

In Vitro Assay for Anthocyanidin Synthase (ANS) Activity

This protocol provides a method for determining the activity of ANS, a key enzyme in cyanidin biosynthesis.

Materials:

-

Plant tissue extract containing ANS

-

Assay buffer: 25 mM HEPES buffer (pH 7.4) containing 0.2 mM EDTA, 2 mM ascorbic acid, and 2% (w/v) PVP[8]

-

Substrate: Leucocyanidin

-

Spectrophotometer or HPLC system

Procedure:

-

Prepare a crude enzyme extract by homogenizing berry tissue in ice-cold assay buffer followed by centrifugation to remove cell debris[8].

-

The reaction mixture should contain the enzyme extract and leucocyanidin in the assay buffer.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C).

-

Stop the reaction at various time points by adding an organic solvent (e.g., ethyl acetate).

-

Extract the produced cyanidin into the organic phase.

-

Quantify the cyanidin produced either spectrophotometrically by measuring the absorbance at its λmax (around 530 nm) or by HPLC analysis.

-

Enzyme activity can be expressed as the amount of product formed per unit time per milligram of protein.

In Vitro Assay for UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) Activity

This protocol outlines a method to measure the activity of UFGT, the enzyme responsible for the first glycosylation step.

Materials:

-

Plant tissue extract containing UFGT

-

Assay buffer: 100 mM Tris-HCl (pH 7.5) with 0.1% (v/v) β-mercaptoethanol[9]

-

Substrates: Cyanidin and UDP-glucose

-

HPLC system

Procedure:

-

Prepare a crude enzyme extract as described for the ANS assay.

-

The reaction mixture should contain the enzyme extract, cyanidin, and UDP-glucose in the assay buffer[9].

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour)[10].

-

Terminate the reaction by adding methanol[9].

-

Analyze the reaction mixture by HPLC to separate and quantify the product, cyanidin 3-glucoside.

-

Enzyme activity is calculated based on the amount of cyanidin 3-glucoside produced.

Mandatory Visualizations

References

- 1. Integrated metabolomics and transcriptomics unravel the biosynthZaesis mechanism of anthocyanin in postharvest red raspberry (Rubus idaeus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Nonsense Mutation Inside Anthocyanidin Synthase Gene Controls Pigmentation in Yellow Raspberry (Rubus idaeus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A flavonoid 3-O-glucoside:2″-O-glucosyltransferase responsible for terminal modification of pollen-specific flavonols in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. waters.com [waters.com]

- 8. Assay of anthocyanin biosynthetic enzyme activity [protocols.io]

- 9. Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

In-Depth Technical Guide: Biological Activities of Cyanidin 3-Sophoroside Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin 3-sophoroside chloride, an anthocyanin found in various pigmented plants, has garnered scientific interest for its potential health benefits. This technical guide provides a comprehensive overview of the current understanding of its biological activities, with a focus on its neuroprotective and enzyme inhibitory properties. While research specific to this compound is emerging, this document compiles available quantitative data, detailed experimental protocols, and explores its known mechanisms of action through signaling pathways. This guide aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a glycosidic form of cyanidin, belonging to the anthocyanin subclass of flavonoids. Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers. The structure of this compound consists of a cyanidin aglycone linked to a sophorose sugar moiety (a disaccharide of glucose). This glycosylation influences its solubility, stability, and bioavailability, thereby affecting its biological activity.[1]

This document details the known biological activities of this compound, with a particular focus on neuroprotective and enzyme inhibitory effects, for which specific data is available. It also touches upon other potential activities such as antioxidant, anti-inflammatory, and anticancer effects, primarily based on the activities of the parent cyanidin molecule and related glycosides, highlighting the need for further research on the sophoroside form.

Neuroprotective Activities

Recent studies have indicated the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease models.

Quantitative Data

A comparative study on an aluminum chloride (AlCl₃)-induced zebrafish model of Alzheimer's disease demonstrated the neuroprotective effects of several cyanidin derivatives, including cyanidin 3-sophoroside (C3S). The following table summarizes the key quantitative findings for C3S at a concentration of 4 µM.

| Parameter | Model Group (AlCl₃) | C3S (4 µM) Treated Group | Donepezil (Dpz) Treated Group | Control Group |

| AChE Activity (U/mgprot) | ~1.8 | ~1.3 | ~1.1 | ~1.0 |

| SOD Activity (U/mgprot) | ~25 | ~35 | ~40 | ~45 |

| GSH Level (µmol/gprot) | ~10 | ~15 | ~18 | ~20 |

| MDA Level (nmol/mgprot) | ~12 | ~8 | ~7 | ~6 |

Data are approximated from graphical representations in the source study and presented for comparative purposes.

Experimental Protocol: Neuroprotection Assessment in Zebrafish

The following protocol is based on the methodology used to assess the neuroprotective effects of cyanidin derivatives in a zebrafish model of Alzheimer's disease.

2.2.1. Animal Model and Treatment

-

Model Organism: Wild-type AB strain zebrafish larvae.

-

Induction of Neurotoxicity: Zebrafish larvae at 3 days post-fertilization (dpf) were exposed to 150 µM AlCl₃ in E3 medium for 3 days to induce neurotoxicity.

-

Treatment: From 3 dpf to 6 dpf, larvae were co-exposed to AlCl₃ and this compound at a final concentration of 4 µM. A positive control group was treated with Donepezil (4 µM).

-

Control Groups: A control group receiving only E3 medium and a model group receiving only AlCl₃ were maintained.

2.2.2. Behavioral Analysis

-

At 6 dpf, the locomotor activity of individual larvae was tracked using an automated video tracking system. Parameters such as total distance moved and average speed were recorded to assess motor function.

2.2.3. Biochemical Assays

-

Sample Preparation: At 6 dpf, zebrafish larvae from each group were collected, homogenized in a suitable buffer on ice, and centrifuged to obtain the supernatant for biochemical analysis.

-

Acetylcholinesterase (AChE) Activity: AChE activity was measured using a commercially available kit based on the Ellman method, which detects the product of acetylcholine hydrolysis.

-

Superoxide Dismutase (SOD) Activity: SOD activity was determined using a kit that measures the inhibition of a superoxide-generating system.

-

Glutathione (GSH) Level: GSH levels were quantified using a kit based on the reaction of GSH with a specific chromogenic substrate.

-

Malondialdehyde (MDA) Level: MDA levels, an indicator of lipid peroxidation, were measured using a thiobarbituric acid reactive substances (TBARS) assay kit.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are believed to be mediated through multiple mechanisms. The data suggests an enhancement of the antioxidant defense system and a reduction of cholinergic system dysfunction.

Experimental workflow for assessing neuroprotective effects.

Enzyme Inhibitory Activity

This compound has been identified as a potent inhibitor of polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables.

Quantitative Data

The inhibitory effect of cyanidin 3-sophoroside (CS) on polyphenol oxidase was investigated, revealing a non-competitive inhibition mechanism.

| Parameter | Value |

| Inhibition Type | Non-competitive |

| Binding Energy (Molecular Docking) | -8.124 kcal/mol |

| Activation Energy of Quenching | 4.654 ± 0.1091 kJ/mol |

Experimental Protocol: Polyphenol Oxidase (PPO) Inhibition Assay

The following protocol is based on the methodology used to characterize the inhibition of PPO by cyanidin 3-sophoroside.

3.2.1. Enzyme and Substrate

-

Enzyme: Mushroom polyphenol oxidase (tyrosinase).

-

Substrate: L-DOPA.

3.2.2. Inhibition Assay

-

A reaction mixture containing phosphate buffer (pH 6.8), L-DOPA solution, and varying concentrations of this compound was prepared.

-

The reaction was initiated by adding the PPO enzyme solution.

-

The formation of dopachrome was monitored spectrophotometrically by measuring the increase in absorbance at 475 nm over time.

-

The mode of inhibition was determined by analyzing Lineweaver-Burk plots generated from reaction rates at different substrate and inhibitor concentrations.

3.2.3. Fluorescence Quenching Studies

-

The interaction between PPO and this compound was further investigated by measuring the quenching of the intrinsic fluorescence of PPO in the presence of increasing concentrations of the inhibitor. Fluorescence emission spectra were recorded at different temperatures to determine the quenching mechanism (static or dynamic) and calculate thermodynamic parameters.

Signaling Pathways and Mechanisms of Action

This compound inhibits PPO through a non-competitive mechanism, meaning it binds to a site on the enzyme other than the active site. This binding induces a conformational change in the enzyme, reducing its catalytic efficiency. Molecular docking studies suggest a stable binding interaction.

Mechanism of non-competitive inhibition of PPO.

Other Potential Biological Activities

While specific research on this compound is limited, the known activities of its aglycone, cyanidin, and other cyanidin glycosides like cyanidin-3-O-glucoside (C3G), suggest potential for antioxidant, anti-inflammatory, and anticancer effects. Further investigation is required to confirm these activities for the sophoroside form.

Antioxidant Activity

Cyanidin and its glycosides are known to be potent antioxidants, capable of scavenging free radicals.[1] This activity is attributed to the phenolic hydroxyl groups in their structure.

Representative Experimental Protocol: DPPH Radical Scavenging Assay

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Varying concentrations of the test compound (this compound) are added to the DPPH solution.

-

The mixture is incubated in the dark, and the decrease in absorbance at 517 nm is measured spectrophotometrically.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity

Cyanidin and C3G have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines.

Representative Experimental Protocol: Anti-inflammatory Assay in Cell Culture

-

Cell Line: A suitable cell line, such as RAW 264.7 murine macrophages or THP-1 human monocytes.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response.

-

Treatment: Cells are pre-treated with various concentrations of this compound before stimulation with LPS.

-

Analysis:

-

Cytokine Production: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using ELISA.

-

Gene Expression: The expression of genes encoding inflammatory mediators is quantified by RT-qPCR.

-

Signaling Pathway Analysis: The activation of NF-κB and MAPK pathways is assessed by Western blotting for key phosphorylated proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK).

-

Hypothesized inhibition of the NF-κB pathway.

Anticancer Activity

The cyanidin aglycone and C3G have demonstrated anticancer properties in various cancer cell lines, including breast and colon cancer cells. These effects are often mediated through the induction of apoptosis and inhibition of cell proliferation.

Representative Experimental Protocol: Anticancer Assay in Cell Culture

-

Cell Lines: Human breast cancer cell line (e.g., MCF-7) and human colon cancer cell line (e.g., HCT-116).

-

Treatment: Cells are treated with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Analysis:

-

Cell Viability: Cell viability is assessed using assays such as MTT or CCK-8 to determine the IC₅₀ value.

-

Apoptosis: The induction of apoptosis is evaluated by flow cytometry using Annexin V/Propidium Iodide staining.

-

Cell Cycle Analysis: The effect on the cell cycle distribution is analyzed by flow cytometry after staining with a DNA-binding dye.

-

Protein Expression: The expression of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins) is analyzed by Western blotting.

-

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly as a neuroprotective agent and a polyphenol oxidase inhibitor. The available data provides a solid foundation for its potential application in the pharmaceutical and food industries. However, research specifically focused on this compound is still in its early stages.

Future research should aim to:

-

Conduct comprehensive in vitro antioxidant assays (e.g., DPPH, FRAP, ORAC) to quantify the antioxidant capacity of this compound and compare it with other anthocyanins.

-

Investigate its anti-inflammatory and anticancer activities in relevant cell and animal models to elucidate the specific signaling pathways involved.

-

Explore its potential anti-diabetic properties.

-

Conduct pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.

A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for harnessing its full therapeutic and functional potential.

References

The Antioxidant Prowess of Cyanidin 3-sophoroside chloride: A Technical Guide

For Immediate Release

[City, State] – [Date] – Cyanidin 3-sophoroside chloride, a naturally occurring anthocyanin, is garnering significant attention within the scientific community for its potent antioxidant properties. This technical guide provides an in-depth exploration of the mechanisms underpinning its antioxidant activity, offering valuable insights for researchers, scientists, and drug development professionals. Sourced from various plants, including berries and red cabbage, this flavonoid demonstrates a remarkable capacity to neutralize free radicals and modulate cellular antioxidant defenses, positioning it as a promising candidate for further investigation in health and disease.[1]

Core Antioxidant Mechanisms

This compound exerts its antioxidant effects through a dual strategy: direct radical scavenging and modulation of intracellular antioxidant pathways. Its chemical structure, characterized by a sophorose sugar moiety attached to a cyanidin backbone, is pivotal to its function.[1]

Direct Radical Scavenging Activity

The primary antioxidant mechanism of this compound is its ability to directly scavenge free radicals.[1] The phenolic hydroxyl groups on the cyanidin structure readily donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals, thereby terminating damaging chain reactions within cells. This direct quenching of harmful radicals is a key contributor to its protective effects against oxidative stress.

While specific quantitative data for this compound is still emerging in the literature, the radical scavenging capabilities of anthocyanins, in general, are well-documented. The following table summarizes typical quantitative data obtained for similar anthocyanin compounds in common in vitro antioxidant assays.

| Assay | Description | Typical IC50 / Value Range for Anthocyanins |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | Varies widely depending on the specific anthocyanin and assay conditions. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the ABTS radical cation. | Generally shows high scavenging activity for anthocyanins. |

| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. | Anthocyanins typically exhibit high ORAC values. |

Modulation of Cellular Antioxidant Pathways: The Nrf2 Connection

Beyond direct radical scavenging, emerging evidence suggests that cyanidin compounds, including likely this compound, can bolster the cell's own antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a critical transcription factor that regulates the expression of a suite of antioxidant and detoxifying enzymes.[2]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[2] In the presence of oxidative stress or in response to inducers like cyanidin compounds, Nrf2 is released from Keap1 and translocates to the nucleus.[2] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2] This leads to an upregulation of the cell's endogenous antioxidant capacity.

Experimental Protocols

To facilitate further research, this section outlines standardized methodologies for key experiments used to evaluate the antioxidant properties of compounds like this compound.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the DPPH solution is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at 517 nm.

-

In a 96-well plate, add varying concentrations of the this compound solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A suitable standard, such as ascorbic acid or Trolox, should be run in parallel.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Western Blot Analysis for Nrf2 Pathway Activation

Principle: This technique is used to detect and quantify the levels of specific proteins involved in the Nrf2 pathway, such as Nrf2, Keap1, HO-1, and NQO1, in cell lysates.

Protocol:

-

Culture a suitable cell line (e.g., HepG2 or RAW 264.7 macrophages) and treat with different concentrations of this compound for a specified time.

-

Lyse the cells to extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This compound is a compelling natural compound with a multifaceted antioxidant mechanism. Its ability to both directly neutralize harmful free radicals and to upregulate the body's endogenous antioxidant defenses through the Nrf2 pathway highlights its therapeutic potential. Further research is warranted to fully elucidate its bioavailability, metabolic fate, and efficacy in in vivo models of diseases associated with oxidative stress. The detailed experimental protocols provided herein offer a framework for continued investigation into the promising health benefits of this potent anthocyanin.

References

Cyanidin 3-sophoroside chloride as a polyphenol oxidase (PPO) inhibitor.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enzymatic browning, a process primarily mediated by polyphenol oxidase (PPO), poses a significant challenge in the food and pharmaceutical industries, leading to undesirable changes in color, flavor, and nutritional value. The quest for effective and safe PPO inhibitors is a continuous endeavor. This technical guide delves into the core of cyanidin 3-sophoroside chloride, a naturally occurring anthocyanin, as a potent non-competitive and reversible inhibitor of polyphenol oxidase. Drawing from key scientific literature, this document provides a comprehensive overview of its inhibitory mechanism, quantitative inhibition data, and detailed experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel anti-browning agents and therapeutic interventions targeting PPO activity.

Introduction to Polyphenol Oxidase and Enzymatic Browning

Polyphenol oxidase (PPO; EC 1.14.18.1) is a copper-containing enzyme widely distributed in nature, responsible for the oxidation of phenolic compounds to quinones in the presence of oxygen.[1] These highly reactive quinones subsequently polymerize to form dark-colored pigments, a phenomenon known as enzymatic browning.[1] While this process can be beneficial in the production of certain products like tea and raisins, it is largely considered detrimental in fruits, vegetables, and some beverages, leading to significant economic losses.[1] Consequently, the inhibition of PPO is a key strategy to prevent enzymatic browning and preserve the quality of various products.

This compound: A Natural PPO Inhibitor

This compound is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors of many flowers, fruits, and vegetables. It has been identified as a potent inhibitor of PPO.[2][3]

Mechanism of PPO Inhibition

Kinetic studies have demonstrated that this compound acts as a non-competitive reversible inhibitor of PPO.[2][4] This mode of inhibition signifies that the inhibitor does not bind to the active site of the enzyme but rather to a distinct allosteric site. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without preventing the substrate from binding to the active site. The reversible nature of the inhibition indicates that the inhibitor can dissociate from the enzyme, allowing it to regain its activity.

Molecular docking studies have provided further insights into the interaction between cyanidin 3-sophoroside and PPO. These computational analyses have estimated a binding energy of -8.124 kcal/mol , suggesting a strong and stable interaction between the inhibitor and the enzyme.[4]

Quantitative Inhibition Data

The inhibitory potency of this compound against PPO is a critical parameter for its application. While the primary literature confirms its potent inhibitory activity, specific IC50 and Ki values from the key study by Hemachandran et al. (2017) are not publicly available in the abstract. However, the non-competitive inhibition model provides a framework for understanding its efficacy.

| Parameter | Value | Method of Determination | Reference |

| Inhibition Type | Non-competitive, Reversible | Lineweaver-Burk Plot Analysis | [2][4] |

| Binding Energy | -8.124 kcal/mol | Molecular Docking | [4] |

Note: IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant) are crucial for a complete quantitative assessment. Further investigation of the full-text article by Hemachandran et al. (2017) is recommended to obtain these specific values.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the inhibition of PPO by this compound.

PPO Activity and Inhibition Assay

This spectrophotometric assay is fundamental for measuring PPO activity and assessing the inhibitory effect of compounds like this compound.

Principle: The assay measures the rate of formation of colored quinones resulting from the PPO-catalyzed oxidation of a phenolic substrate, typically catechol. The increase in absorbance at a specific wavelength is monitored over time.

Materials:

-

Polyphenol Oxidase (PPO) enzyme extract (e.g., from mushroom or apple)

-

Catechol solution (substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 6.5-7.0)

-

This compound solution (inhibitor)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer and catechol solution in a cuvette.

-

To the test cuvette, add a specific concentration of the this compound solution. For the control, add an equal volume of the buffer.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25-30°C) for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the PPO enzyme extract to the cuvette.

-

Immediately start monitoring the change in absorbance at 420 nm for a set duration (e.g., 3-5 minutes), taking readings at regular intervals (e.g., every 30 seconds).

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance vs. time plot.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

Kinetic Analysis (Lineweaver-Burk Plot)

This analysis is used to determine the mode of enzyme inhibition.

Procedure:

-

Perform the PPO activity assay as described in section 4.1.

-

Vary the concentration of the substrate (catechol) while keeping the enzyme concentration constant.

-

Repeat the experiment in the absence (control) and presence of different fixed concentrations of this compound.

-

Calculate the initial reaction velocities (V) for each substrate concentration ([S]).

-

Plot 1/V versus 1/[S] to generate a Lineweaver-Burk plot.

-

Analyze the plot: In non-competitive inhibition, the Vmax (y-intercept) decreases in the presence of the inhibitor, while the Km (x-intercept) remains unchanged.

Fluorescence Quenching Spectroscopy

This technique is employed to study the interaction between the inhibitor and the enzyme by monitoring changes in the intrinsic fluorescence of the protein.

Principle: PPO contains fluorescent amino acid residues (tryptophan, tyrosine, phenylalanine). When an inhibitor binds to the enzyme, it can quench this intrinsic fluorescence. The mechanism of quenching (static or dynamic) provides information about the nature of the interaction.

Procedure:

-

Prepare solutions of PPO at a constant concentration in a suitable buffer.

-

Add increasing concentrations of this compound to the PPO solutions.

-

Measure the fluorescence emission spectra of each sample using a spectrofluorometer, with an excitation wavelength typically around 280 nm.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate conformational changes in the secondary structure of PPO upon binding of the inhibitor.

Procedure:

-

Prepare solutions of PPO in the absence and presence of this compound in a suitable buffer.

-

Record the CD spectra of the samples in the far-UV region (e.g., 190-250 nm) using a CD spectropolarimeter.

-

Analyze the changes in the CD spectra to identify alterations in the α-helix, β-sheet, and random coil content of the enzyme.

Visualizations

Signaling Pathway and Experimental Workflows

References

- 1. Circular dichroism studies on conformational changes in protein molecules upon adsorption on ultrafine polystyrene particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biochemical Properties of Polyphenol Oxidases from Ready-to-Eat Lentil (Lens culinaris Medik.) Sprouts and Factors Affecting Their Activities: A Search for Potent Tools Limiting Enzymatic Browning - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Health Benefits of Dietary Cyanidin 3-Sophoroside Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sophoroside chloride is a naturally occurring anthocyanin found in a variety of pigmented fruits and vegetables. As a member of the flavonoid family, it contributes to the vibrant red, purple, and blue colors of many plants. Beyond its role as a natural colorant, emerging scientific evidence indicates that this compound possesses a range of potential health benefits, primarily attributed to its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its mechanisms of action, quantitative experimental data, and detailed methodologies for its study.

Due to the nascent stage of research specifically focused on this compound, this guide also incorporates data from studies on the closely related and well-researched compound, cyanidin 3-glucoside (C3G). Given their structural similarities, the biological activities of C3G are considered highly indicative of the potential effects of this compound. This is explicitly noted where data for C3G is presented.

Core Health Benefits and Mechanisms of Action

The health-promoting effects of this compound are multifaceted and primarily stem from its ability to counteract oxidative stress and inflammation, which are underlying factors in numerous chronic diseases.

Antioxidant Activity

This compound is a powerful antioxidant capable of neutralizing reactive oxygen species (ROS) and other free radicals. This activity is crucial for protecting cells from oxidative damage to lipids, proteins, and DNA.

Mechanism of Action: The antioxidant capacity of this compound is attributed to its chemical structure, particularly the presence of hydroxyl groups on the B-ring, which can readily donate hydrogen atoms to stabilize free radicals.

Quantitative Data:

| Compound | Assay | IC50 / Activity | Source |

| Cyanidin 3-sophoroside | Superoxide Radical Scavenging | Rate constant: 2.2 × 10^5 M⁻¹s⁻¹ | [1] |

| Cyanidin 3-glucoside (C3G) | DPPH Radical Scavenging | IC50: Not explicitly found for C3S, but C3G shows strong activity | [2] |

| Cyanidin 3-glucoside (C3G) | Ferric Reducing Antioxidant Power (FRAP) | High activity reported in various plant extracts | [2] |

| Cyanidin 3-glucoside (C3G) | Total Reducing Power (TRP) | High activity reported in various plant extracts | [2] |

Anti-inflammatory Effects

Chronic inflammation is a key contributor to a wide range of diseases. This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action: The anti-inflammatory effects are largely mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting NF-κB activation, this compound can reduce the production of pro-inflammatory cytokines and enzymes.

Quantitative Data:

| Compound | Cell Line/Model | Effect | Quantitative Change | Source |

| Cyanidin chloride | Colorectal Cancer Cells | Inhibition of NF-κB signaling | Dose-dependent decrease in NF-κB reporter activity | [3][4] |

| Cyanidin 3-glucoside (C3G) | LPS-stimulated HUVECs | Inhibition of pro-inflammatory cytokines | Significant reduction in TNF-α, IL-6, and IL-1β production | [5] |

| Cyanidin 3-glucoside (C3G) | Human Intestinal HT-29 Cells | Reduced inflammatory mediators | Significant decrease in NO, PGE2, and IL-8 production | [6][7] |

Neuroprotective Properties

Oxidative stress and inflammation are major contributors to neurodegenerative diseases. The antioxidant and anti-inflammatory activities of cyanidin derivatives, including cyanidin 3-sophoroside, suggest a potential role in neuroprotection.

Mechanism of Action: Neuroprotection is thought to occur through the reduction of oxidative stress in the brain, inhibition of acetylcholinesterase (AChE) activity, and modulation of signaling pathways that promote neuronal survival.

Quantitative Data:

| Compound | Model | Effect | Quantitative Change | Source |

| Cyanidin 3-sophoroside | AlCl3-Induced Zebrafish Model of AD | Ameliorated locomotor impairments and suppressed AChE activity | Specific quantitative data on the degree of improvement is detailed in the study | [8][9] |

| Cyanidin 3-glucoside (C3G) | Oxygen-Glucose Deprivation in Primary Neurons | Neuroprotective effect | Concentration-dependent prevention of membrane damage and preservation of mitochondrial function | [10] |

| Cyanidin 3-glucoside (C3G) | Amyloid beta (25-35) oligomer-induced toxicity in SH-SY5Y cells | Reduced neuronal death | Significant reduction in apoptosis and necrosis | [11] |

Anticancer Potential

Preliminary research indicates that cyanidin and its glycosides may possess anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death).

Mechanism of Action: The anticancer effects are associated with the modulation of cell cycle regulation, induction of apoptosis through caspase activation, and inhibition of signaling pathways that promote cancer cell growth and survival, such as the PI3K/Akt and MAPK pathways.

Quantitative Data:

| Compound | Cell Line | Effect | IC50 / Quantitative Change | Source |

| Cyanidin chloride | Colorectal Cancer Cells (HCT116, HT29, SW620) | Inhibition of cell proliferation and induction of apoptosis | Dose-dependent inhibition of proliferation | [3][4] |

| Anthocyanin extract containing Cyanidin-3-O-sophoroside-5-glucoside | Human promyelocytic leukemia HL-60 cells | Antiproliferative activity | 47% growth suppression at 1.6 mg/mL | [12][13] |

| Cyanidin 3-glucoside (C3G) | Human Gastric Cancer MKN-45 Cells | Induction of apoptosis | Apoptosis rate increased from 0.17% to 56.26% after 24h treatment | [14] |

| Cyanidin 3-glucoside (C3G) | Human Glioblastoma U87 Cells | Induction of apoptosis | 32% apoptotic cells at 40 µg/mL after 24 hours | [15] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Methodology:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve this compound in methanol to prepare a stock solution and then create a series of dilutions.

-

Reaction: In a 96-well plate, add 100 µL of each sample dilution to a well. Then, add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Measurement of Inflammatory Cytokines in Cell Culture

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., macrophages like RAW 264.7 or human intestinal cells like Caco-2) in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce an inflammatory response by adding an inflammatory stimulus such as lipopolysaccharide (LPS) for a further incubation period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA: Perform the ELISA for the specific cytokines of interest according to the manufacturer's instructions for the ELISA kit. This typically involves:

-

Coating the ELISA plate with a capture antibody.

-

Adding the collected cell culture supernatants.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

-

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification: Determine the concentration of the cytokines in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Western Blot Analysis of Signaling Proteins

This protocol is used to detect and quantify specific proteins in a sample, which is essential for studying signaling pathways.

Methodology:

-

Cell Lysis: After cell treatment as described above, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in a loading buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65 for NF-κB activation, p-ERK for MAPK pathway) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

The biological activities of this compound are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways implicated in its mechanism of action, primarily based on studies of cyanidin and its glycosides.

References

- 1. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyanidin Chloride Induces Apoptosis by Inhibiting NF-κB Signaling through Activation of Nrf2 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyanidin Chloride Induces Apoptosis by Inhibiting NF-κB Signaling through Activation of Nrf2 in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyanidin-3-Glucoside Suppresses Cytokine-Induced Inflammatory Response in Human Intestinal Cells: Comparison with 5-Aminosalicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyanidin-3-glucoside suppresses cytokine-induced inflammatory response in human intestinal cells: comparison with 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective effects of cyanidin 3-O-glucopyranoside on amyloid beta (25–35) oligomer-induced toxicity | Semantic Scholar [semanticscholar.org]

- 12. Cyanidin 3-Sophoroside-5-Glucoside | CAS:16727-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. Antiproliferative and Apoptotic Potential of Cyanidin-Based Anthocyanins on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cytotoxic and Apoptogenic Effects of Cyanidin-3-Glucoside on the Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Isolation of Cyanidin 3-sophoroside chloride

Abstract

This compound is a prominent member of the anthocyanin family, a class of flavonoids responsible for the vibrant red, purple, and blue pigmentation in numerous plants.[1] This compound is the subject of extensive research due to its potent antioxidant properties and potential therapeutic applications, including roles in preventing cardiovascular diseases and certain cancers.[1] This technical guide provides a comprehensive overview of its natural sources, discovery, and the methodologies for its extraction, isolation, and characterization. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a practical resource for researchers in natural product chemistry and drug development.

Discovery and Natural Occurrence

Cyanidin 3-sophoroside is a naturally occurring anthocyanin first identified through systematic analysis of plant pigments. It is a glycoside of the cyanidin aglycone, featuring a sophorose (a disaccharide of glucose) moiety attached at the 3-position.[1] The chloride salt form is commonly used for analytical standards due to its stability. This compound is found in a wide variety of plant species, contributing to their distinctive coloration.

Key natural sources include:

-

Berries: Red raspberries (Rubus idaeus) and boysenberries are particularly rich sources.[2][3]

-

Flowers: It has been identified in the petals of flowers like Hibiscus rosa-sinensis.[4]

-

Vegetables: It is present in red cabbage and selected cultivars of artichoke (Cynara scolymus).[1][5]

-

Other Plants: The compound has also been isolated from Prunus cerasus (sour cherry) and plants of the Orchidaceae family.[2][6][7]

Experimental Protocols

The isolation and purification of this compound from plant matrices is a multi-step process requiring careful handling to prevent degradation, as anthocyanins are sensitive to heat, light, and pH changes.[8]

Extraction

The initial step involves extracting the anthocyanin from the raw plant material using an acidified solvent to stabilize the flavylium cation.

-

Materials:

-

Protocol:

-

Weigh 100 g of pulverized plant material into an Erlenmeyer flask.

-

Add 500 mL of acidified solvent (e.g., 70% acetone with 0.01% TFA).[5]

-

Homogenize the mixture and stir for 1 hour at 4°C in the dark to protect the light-sensitive compounds.[5]

-

Centrifuge the mixture at 4,000 rpm for 5 minutes to separate the solid debris.[5]

-

Decant and collect the supernatant. Re-extract the pellet twice more to ensure complete recovery.[5]

-

Combine the supernatants and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 40°C.[8]

-

Purification

The crude extract is a complex mixture requiring further purification, typically achieved through sequential column chromatography techniques.

This step removes sugars, acids, and other polar compounds.

-

Materials:

-

Amberlite® XAD-7 or similar macroporous resin.

-

Acidified water (e.g., 0.1% HCl).

-

Acidified ethanol or methanol.

-

-

Protocol:

-

Pack the resin into a glass column and equilibrate it with acidified water.

-

Dissolve the crude extract in a minimal amount of acidified water and load it onto the column.

-

Wash the column thoroughly with acidified water to elute polar impurities.[9]

-

Elute the anthocyanin fraction with acidified ethanol/methanol.

-

Concentrate the eluted fraction using a rotary evaporator.

-

This step separates anthocyanins based on their molecular size and polarity.

-

Materials:

-

Sephadex® LH-20 resin.

-

Aqueous methanol or ethanol with a low concentration of organic acid.

-

-

Protocol:

-

Pack a column with Sephadex LH-20 and equilibrate with the mobile phase.

-

Load the concentrated fraction from the previous step onto the column.

-

Elute the column with the mobile phase, collecting fractions.[3]

-

Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing Cyanidin 3-sophoroside.

-

Pool the relevant fractions and concentrate them.

-

The final purification step uses preparative High-Performance Liquid Chromatography (HPLC) to isolate the target compound to a high degree of purity.

-

Materials:

-

Preparative HPLC system with a PDA or UV-Vis detector.

-

C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% TFA.

-

-

Protocol:

-

Dissolve the semi-purified anthocyanin fraction in Mobile Phase A.

-

Inject the sample onto the preparative C18 column.

-

Elute using a binary gradient (e.g., 10% to 40% B over 40 minutes).

-

Monitor the eluent at the visible maximum for cyanidins (~520-525 nm).[10]

-

Collect the peak corresponding to Cyanidin 3-sophoroside.

-

Lyophilize the collected fraction to yield the purified compound as a dark red/purple powder.[8]

-

Characterization and Identification

The structure and purity of the isolated compound are confirmed using a combination of spectroscopic methods.

-

High-Performance Liquid Chromatography (HPLC): Used with a Photo Diode Array (PDA) detector to determine purity and retention time. The purity is often found to be ≥95%.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., HPLC/ESI-MS) is used to confirm the molecular weight and fragmentation pattern, which allows for the identification of the cyanidin aglycone and the sophorose sugar moiety.[3]

-

UV-Visible Spectroscopy: The UV-Vis spectrum in an acidified methanolic solution shows a characteristic absorption maximum (λmax) in the visible range around 525 nm.[10]

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are employed to definitively elucidate the complete chemical structure, including the nature and position of the glycosidic linkage.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₂₇H₃₁O₁₆Cl | [8][11] |

| Molecular Weight | 646.98 g/mol | [11][12] |

| Appearance | Dark red/purple powder | [8] |

| Purity (Post-HPLC) | ≥95% | [3] |

| UV-Vis λmax | ~525 nm (in acidified methanol) | [10] |

| Storage Conditions | -20°C, in a dry and dark place | [11] |

Visualizations

General Anthocyanin Biosynthesis Pathway

This diagram illustrates the core biochemical pathway leading to the synthesis of anthocyanidins like cyanidin, which are precursors to glycosylated forms such as Cyanidin 3-sophoroside.

Caption: Simplified biosynthesis pathway of Cyanidin 3-sophoroside.

Isolation and Purification Workflow

The following diagram provides a step-by-step visual representation of the experimental workflow for isolating this compound from a plant source.

Caption: Experimental workflow for the isolation of this compound.

References

- 1. This compound | 18376-31-3 | TAA37631 [biosynth.com]

- 2. cyanidin 3-O-sophoroside | C27H31O16+ | CID 11169452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. scispace.com [scispace.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biolink.no [biolink.no]

- 9. energ-en.ro [energ-en.ro]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. tokiwaph.co.jp [tokiwaph.co.jp]

- 12. This compound - Cyanidin 3-O-(2-O-β-D-glucopyranosyl)-β-D-glucopyranoside chloride, Cyanidin 3-diglucoside [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Determining the Antioxidant Capacity of Cyanidin 3-sophoroside chloride using the DPPH Assay